1-(2,4-Dichlorophenyl)butan-2-one
Overview
Description
“1-(2,4-Dichlorophenyl)butan-2-one” is also known as “2’,4’-dichlorovalerophenone” or “1-pentanone, 1-(2,4-dichlorophenyl)-”. It has a molecular formula of C10H10Cl2O and a molecular weight of 217.09 .
Synthesis Analysis
The synthesis of “1-(2,4-Dichlorophenyl)butan-2-one” involves various chemical reactions. For instance, one method involves the Baker-Venkatraman rearrangement on an ester . Another method involves adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichlorophenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dichlorophenyl)butan-2-one” is complex and involves various chemical bonds. The molecule has a dichlorophenyl group attached to a butan-2-one group .
Physical And Chemical Properties Analysis
“1-(2,4-Dichlorophenyl)butan-2-one” has a molecular weight of 217.09 . Other physical and chemical properties such as boiling point, density, and refractive index are not explicitly mentioned in the search results.
Scientific Research Applications
Anticancer Activities : A study by Asong et al. (2019) reported on analogs of 1-(2,4-Dichlorophenyl)butan-2-one demonstrating anticancer activities. These compounds showed selective toxicity towards cancer cells over normal cells, suggesting potential for development in cancer therapeutics (Asong et al., 2019).
Anti-inflammatory Properties : Research by Goudie et al. (1978) explored analogs of 1-(2,4-Dichlorophenyl)butan-2-one for anti-inflammatory activities. They found that certain compounds with specific side chains exhibited significant anti-inflammatory effects (Goudie et al., 1978).
Crystal Structure Analysis : Kang et al. (2015) analyzed the crystal structure of a related compound, highlighting the importance of understanding molecular geometry in the development of pharmaceuticals and other chemical applications (Kang et al., 2015).
Environmental Science and Solubility Studies : Anitescu and Tavlarides (1999) investigated the solubility of polychlorinated biphenyl congeners, including compounds similar to 1-(2,4-Dichlorophenyl)butan-2-one, in various solvents. This research is crucial for understanding the environmental impact and treatment of such compounds (Anitescu & Tavlarides, 1999).
Spectroscopy and Molecular Interactions : Rondino et al. (2016) conducted studies on molecular complexes involving 1-(2,4-Dichlorophenyl)butan-2-one. Their work using spectroscopic techniques provides insights into molecular interactions that are fundamental to understanding chemical reactivity and properties (Rondino et al., 2016).
Wastewater Treatment : Wang et al. (2015) explored the use of enzymes in the treatment of wastewater containing 2,4-Dichlorophenol, a compound related to 1-(2,4-Dichlorophenyl)butan-2-one. This research is significant in the context of environmental remediation and pollution control (Wang et al., 2015).
Future Directions
properties
IUPAC Name |
1-(2,4-dichlorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGYWGXHSLPYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)butan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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